Magnesium, chloro-2-thienyl-
Description
Historical Context and Evolution of Organomagnesium Chemistry
The journey into the world of organomagnesium chemistry began in the mid-19th century with the pioneering work of chemists like Frankland, who first synthesized organometallic compounds. eolss.net However, it was the seminal discovery by French chemist Victor Grignard in 1900 that truly revolutionized the field. eolss.netthermofisher.com Grignard found that alkyl halides react with magnesium metal in an ether solvent to form organomagnesium halides, now famously known as Grignard reagents. thermofisher.comnumberanalytics.comchemguide.co.uk This discovery was of such profound importance that Grignard was awarded the Nobel Prize in Chemistry in 1912. numberanalytics.comnumberanalytics.com
Initially, the focus was primarily on alkyl and aryl Grignard reagents. Over time, the scope of Grignard chemistry expanded to include a vast array of organic halides, including those derived from heterocyclic systems like thiophene (B33073). The development of chloro(thienyl)magnesium halides was a natural progression, driven by the increasing interest in the synthesis of thiophene-containing compounds for applications in pharmaceuticals, materials science, and electronics.
Defining the Class of Chloro(thienyl)magnesium Halides within Grignard Reagent Taxonomy
Grignard reagents are broadly defined by the general formula R-Mg-X, where R is an organic group (alkyl or aryl) and X is a halogen. wikipedia.org Chloro(thienyl)magnesium halides are a specific type of Grignard reagent where the organic group 'R' is a thienyl group, and the halogen 'X' is chlorine. evitachem.com The most common example is 2-thienylmagnesium chloride.
These reagents are typically prepared by the reaction of a chlorothiophene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukgoogle.com The solvent plays a crucial role in stabilizing the Grignard reagent through coordination with the magnesium atom. libretexts.orglibretexts.org While the simplified structure is often written as C4H3SMgCl, in solution, a complex equilibrium known as the Schlenk equilibrium exists, involving the dimeric form and the corresponding diorganomagnesium compound (di(thienyl)magnesium) and magnesium chloride. libretexts.org
Table 1: Classification of Chloro(thienyl)magnesium Halides
| General Formula | R Group | X (Halogen) | Example | CAS Number |
| R-Mg-X | Thienyl | Chlorine | 2-Thienylmagnesium chloride | 5713-61-1 |
| R-Mg-X | Chloro-substituted thienyl | Bromine | 5-Chloro-2-thienylmagnesium bromide | 111762-30-2 chemdad.com |
Fundamental Reactivity Principles of Organomagnesium Compounds Relevant to Chloro(thienyl)magnesium Halides
The reactivity of Grignard reagents, including chloro(thienyl)magnesium halides, is dominated by the highly polar carbon-magnesium bond. thermofisher.comnptel.ac.in This polarity imparts significant carbanionic character to the thienyl group, making it a potent nucleophile and a strong base. ucalgary.ca
Nucleophilicity: The nucleophilic nature of the thienyl anion allows it to readily attack electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. numberanalytics.comucalgary.ca This reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of new carbon-carbon bonds and the synthesis of alcohols. thermofisher.comlibretexts.org
Basicity: Chloro(thienyl)magnesium halides are also strong bases and will react with any protic solvent, such as water, to protonate the thienyl group and form thiophene. chemguide.co.uk This necessitates the use of anhydrous conditions during their preparation and subsequent reactions. chemguide.co.ukresearchgate.net
The reactivity can be influenced by several factors, including the solvent, temperature, and the nature of the electrophile. numberanalytics.com For instance, in reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2-addition to the carbonyl group or 1,4-conjugate addition. libretexts.org
Scope and Significance of Chloro(thienyl)magnesium Halide Research in Synthetic Organic Chemistry
The utility of chloro(thienyl)magnesium halides in synthetic organic chemistry is vast and continues to expand. Their primary application lies in the introduction of the thienyl moiety into a wide range of organic molecules.
Cross-Coupling Reactions: A particularly significant application is their use in transition metal-catalyzed cross-coupling reactions, such as the Kumada, Negishi, and Suzuki couplings. wikipedia.orgwikipedia.org In these reactions, the thienyl Grignard reagent is coupled with an organic halide in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond. wikipedia.orggoogle.comnrochemistry.com This methodology is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in pharmaceuticals and organic electronic materials. For example, 2-thienylmagnesium bromide has been used in Kumada coupling reactions to synthesize 2-(4-fluorophenyl)thiophene, an intermediate in the preparation of the drug canagliflozin. google.com Similarly, 2-thienylzinc chlorides, often prepared from the corresponding Grignard reagent, are effective partners in Negishi couplings for the synthesis of various heterobiaryls. nih.gov
Synthesis of Functionalized Thiophenes: Chloro(thienyl)magnesium halides serve as versatile precursors for a wide array of functionalized thiophenes. Reaction with various electrophiles allows for the introduction of different functional groups onto the thiophene ring. For instance, reaction with aldehydes and ketones yields thienyl-substituted alcohols, while reaction with carbon dioxide followed by acidic workup produces thiophenecarboxylic acids. lookchem.com
Table 2: Selected Applications of Chloro(thienyl)magnesium Halides
| Reaction Type | Electrophile | Product Type | Significance |
| Nucleophilic Addition | Aldehydes, Ketones | Thienyl-substituted alcohols | Building blocks for more complex molecules |
| Nucleophilic Addition | Esters | Thienyl ketones | Intermediates in synthesis |
| Kumada Coupling | Organic Halides | Biaryl/Heteroaryl compounds | Synthesis of pharmaceuticals, organic electronics |
| Negishi Coupling | Organic Halides | Biaryl/Heteroaryl compounds | High functional group tolerance |
| Carbonation | Carbon Dioxide | Thiophenecarboxylic acids | Versatile synthetic intermediates |
The continued development of new catalytic systems and a deeper understanding of the reactivity of chloro(thienyl)magnesium halides promise to further expand their role in the ever-evolving field of synthetic organic chemistry.
Structure
2D Structure
Properties
CAS No. |
52770-33-9 |
|---|---|
Molecular Formula |
C4H3ClMgS |
Molecular Weight |
142.89 g/mol |
IUPAC Name |
magnesium;2H-thiophen-2-ide;chloride |
InChI |
InChI=1S/C4H3S.ClH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
XAKZWHICHMEKEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CS[C-]=C1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Insights into Chloro Thienyl Magnesium Halide Formation
Direct Magnesium Insertion into Halogenated Thiophenes
The most traditional and widely employed method for the preparation of Grignard reagents is the direct insertion of magnesium metal into an organic halide. acs.org This process, known as the Grignard reaction, involves the oxidative addition of magnesium (in its elemental state, Mg(0)) to a carbon-halogen bond, resulting in the formation of an organomagnesium halide (R-MgX). ethz.chadichemistry.com
Comparative Analysis of Halogen Reactivity (e.g., Chloro-, Bromo-, Iodo-thiophenes)
The reactivity of halogenated thiophenes in the Grignard reaction is heavily dependent on the nature of the halogen atom. The ease of magnesium insertion follows the trend of bond dissociation energy for the carbon-halogen bond: C-I < C-Br < C-Cl. Consequently, iodo-thiophenes are the most reactive, followed by bromo-thiophenes, while chloro-thiophenes are significantly less reactive. adichemistry.comreddit.com
The higher reactivity of bromo- and iodo-thiophenes allows for a more facile initiation of the Grignard reaction. In contrast, the formation of chloro(2-thienyl)magnesium from 2-chlorothiophene is often challenging due to the stronger carbon-chlorine bond. reddit.com This disparity in reactivity is a critical consideration in the selection of starting materials and reaction conditions.
Table 1: Halogen Reactivity in Grignard Formation
| Halogenated Thiophene (B33073) | C-X Bond Energy (kJ/mol) | Reactivity with Mg |
|---|---|---|
| 2-Iodothiophene | ~234 | High |
| 2-Bromothiophene | ~280 | Moderate |
Role of Initiators and Activators in Magnesium Activation (e.g., Iodine, Alkyl Halides)
To overcome the inherent stability of the carbon-chlorine bond in 2-chlorothiophene and the passivating oxide layer on the surface of the magnesium metal, various initiators and activators are employed. stackexchange.comreddit.com These agents facilitate the initiation of the Grignard reaction by cleaning the magnesium surface and creating highly reactive sites.
Common activators include:
Iodine (I₂): A small crystal of iodine is often added to the reaction mixture. It reacts with the magnesium surface to form magnesium iodide (MgI₂), which helps to disrupt the oxide layer and expose fresh, reactive magnesium. reddit.comresearchgate.net
1,2-Dibromoethane: This compound reacts with magnesium to form ethylene gas and magnesium bromide. The formation of bubbles provides a visual cue that the magnesium has been activated. stackexchange.comresearchgate.net
Alkyl Halides: A small amount of a more reactive alkyl halide, such as methyl iodide or ethyl bromide, can be added to initiate the reaction. Once the Grignard reagent from the alkyl halide is formed, it can help to activate the magnesium for reaction with the less reactive 2-chlorothiophene. stackexchange.com
The mechanism of activation involves the removal of the magnesium oxide (MgO) layer, which is always present on the surface of magnesium metal and inhibits the reaction. The activators react with the MgO layer or the underlying magnesium to create a fresh, unpassivated surface that can readily react with the organic halide. researchgate.net
Impact of Solvent Systems on Reaction Efficiency and Selectivity (e.g., Ethers, Polyethers)
The choice of solvent is critical for the successful formation of Grignard reagents. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are the most commonly used due to their ability to solvate and stabilize the Grignard reagent. adichemistry.comleah4sci.com The oxygen atoms of the ether molecules coordinate to the magnesium atom, forming a complex that helps to keep the Grignard reagent in solution and enhances its reactivity. byjus.com
Diethyl Ether (Et₂O): A traditional solvent for Grignard reactions, it is effective for more reactive halides.
Tetrahydrofuran (THF): THF is a more polar and better coordinating solvent than diethyl ether. It is often the solvent of choice for the formation of Grignard reagents from less reactive halides like aryl and vinyl chlorides, including 2-chlorothiophene. adichemistry.comleah4sci.com The enhanced solvating power of THF helps to break up aggregates of the Grignard reagent, leading to a more reactive species. ethz.ch
Polyethers: In some cases, polyethers like dimethoxyethane (DME) or dioxane can be used, although they are less common for the preparation of chloro(2-thienyl)magnesium.
The solvent not only stabilizes the Grignard reagent but also influences the Schlenk equilibrium, which describes the equilibrium between the organomagnesium halide (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂). adichemistry.com The position of this equilibrium can affect the reactivity and selectivity of the Grignard reagent in subsequent reactions.
Metal-Halogen Exchange Reactions for Chloro(thienyl)magnesium Halides
An alternative and often more versatile method for the preparation of Grignard reagents, especially those that are difficult to form by direct magnesium insertion, is the metal-halogen exchange reaction. wikipedia.orgharvard.edu This method involves the reaction of an organic halide with a pre-formed organometallic reagent, typically an organolithium or another Grignard reagent. ethz.ch
Utilization of Stoichiometric and Catalytic Exchange Reagents
The metal-halogen exchange reaction is an equilibrium process where the position of the equilibrium is determined by the relative stability of the organometallic species involved. ethz.chharvard.edu To drive the reaction to completion, a more stable organometallic product must be formed.
Stoichiometric Exchange: A common approach involves the use of a stoichiometric amount of a commercially available and highly reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or sec-butylmagnesium chloride (s-BuMgCl). harvard.edu These reagents will readily exchange with an aryl or heteroaryl halide, such as 2-chlorothiophene, to form the desired chloro(2-thienyl)magnesium. The driving force for this reaction is the formation of a more stable Grignard reagent, where the negative charge is better accommodated on the sp²-hybridized carbon of the thiophene ring compared to the sp³-hybridized carbon of the alkyl group. harvard.edu
Catalytic Exchange: While less common for the synthesis of chloro(2-thienyl)magnesium, catalytic metal-halogen exchange reactions are an area of active research. These methods aim to use a substoichiometric amount of an exchange reagent, which is regenerated in a catalytic cycle.
The use of additives such as lithium chloride (LiCl) can significantly accelerate the rate of metal-halogen exchange. clockss.org The "Turbo-Grignard" reagent, a 1:1 mixture of i-PrMgCl and LiCl, is a highly effective reagent for this purpose. ethz.ch The LiCl is believed to break up the aggregates of the Grignard reagent, leading to a more reactive monomeric species. ethz.ch
Regiochemical Considerations in Halogenated Thiophene Exchange
When dealing with polyhalogenated thiophenes, the regioselectivity of the metal-halogen exchange becomes a critical factor. The exchange reaction will preferentially occur at the most acidic or sterically accessible position. In the case of di- or poly-halogenated thiophenes, the exchange will typically occur at the most reactive halogen, following the general trend of I > Br > Cl.
For instance, in a molecule containing both a bromine and a chlorine atom on the thiophene ring, the metal-halogen exchange will selectively occur at the carbon-bromine bond, leaving the carbon-chlorine bond intact. This allows for the regioselective formation of a specific Grignard reagent, which can then be used in subsequent reactions to introduce functionality at a defined position on the thiophene ring.
The presence of directing groups on the thiophene ring can also influence the regiochemistry of the exchange reaction. A coordinating group, such as an ether or an amine, can direct the organometallic reagent to a specific ortho-position, leading to a high degree of regiocontrol.
Table 2: Compound Names
| Compound Name |
|---|
| Chloro(2-thienyl)magnesium |
| 2-Chlorothiophene |
| 2-Bromothiophene |
| 2-Iodothiophene |
| Magnesium Iodide |
| 1,2-Dibromoethane |
| Ethylene |
| Magnesium Bromide |
| Methyl Iodide |
| Ethyl Bromide |
| Diethyl Ether |
| Tetrahydrofuran |
| Dimethoxyethane |
| Dioxane |
| Isopropylmagnesium Chloride |
| sec-Butylmagnesium Chloride |
Deprotonative Metalation Strategies for Thienyl Grignard Reagents
Deprotonative metalation, or magnesiation, provides a direct route to thienyl Grignard reagents by activating a carbon-hydrogen bond. This approach is particularly valuable for substrates where the corresponding organohalide is unstable or difficult to access. The success of this strategy often relies on the use of highly reactive Grignard reagents and, in some cases, catalytic additives to enhance reactivity and regioselectivity.
Catalytic Effects of Nitrogen-Containing Bases (e.g., cis-2,6-Dimethylpiperidine)
The deprotonative metalation of thiophene derivatives can be significantly enhanced by the presence of catalytic amounts of secondary amines. researchgate.net Research has shown that adding a catalytic quantity of a nitrogen-containing base such as cis-2,6-dimethylpiperidine (DMP) can facilitate the reaction between a chlorothiophene and an alkyl Grignard reagent at room temperature. researchgate.net This method provides practical access to metallated thiophenes without resorting to cryogenic conditions or expensive reagents. researchgate.net The amine is thought to participate in the deprotonation step, increasing the kinetic basicity of the Grignard reagent and enabling the regioselective metalation at the α-position of the thiophene ring. researchgate.net Other sterically hindered amines, such as 2,2,6,6-tetramethylpiperidine (TMP), have also been successfully utilized in similar protocols for the functionalization of thiophenes. researchgate.net
Table 1: Nitrogen-Containing Bases in Catalytic Deprotonation
| Base | Abbreviation | Role in Reaction |
|---|---|---|
| cis-2,6-Dimethylpiperidine | DMP | Catalyzes deprotonative metalation of chlorothiophene. researchgate.net |
| 2,2,6,6-Tetramethylpiperidine | TMP | Used in regioselective magnesiation of thiophenes. researchgate.net |
| Dicyclohexylamine | Cy2NH | Induces metalation at the α-position of thiophene derivatives. researchgate.net |
Alkyl Grignard Reagent-Mediated Deprotonation
The direct deprotonation of thiophene can be accomplished using a sufficiently basic alkyl Grignard reagent. This process involves a metal-hydrogen exchange, where the alkyl Grignard reagent acts as a strong base to remove a proton from the more acidic thiophene ring. rsc.orgethz.ch Reagents such as ethylmagnesium chloride (EtMgCl) or tert-butylmagnesium chloride (tBuMgCl) have been shown to completely deprotonate thiophene derivatives. researchgate.net The combination of an isopropyl Grignard reagent with lithium chloride (i-PrMgCl·LiCl), sometimes referred to as a "Turbo-Grignard" reagent, is particularly effective for such transformations due to its high reactivity. rsc.orgethz.ch This reactivity is attributed in part to the presence of LiCl, which helps to break up Grignard aggregates, leading to more reactive monomeric magnesium species. ethz.ch
Table 2: Alkyl Grignard Reagents for Thiophene Deprotonation
| Reagent | Common Use |
|---|---|
| Ethylmagnesium chloride (EtMgCl) | Deprotonation of thiophene derivatives. researchgate.net |
| tert-Butylmagnesium chloride (tBuMgCl) | Deprotonation of thiophene derivatives. researchgate.net |
| Isopropylmagnesium chloride lithium chloride (i-PrMgCl·LiCl) | Highly reactive reagent for metal-halogen and metal-hydrogen exchange. rsc.orgethz.ch |
Mechanistic Investigations of Chloro(thienyl)magnesium Halide Formation
The fundamental mechanism of Grignard reagent formation from an organic halide and magnesium metal has been the subject of extensive investigation. While seemingly a straightforward insertion of magnesium into a carbon-halogen bond, the process is complex and thought to occur at the metal's surface. alfredstate.edulibretexts.org Current understanding points to the involvement of radical intermediates, though non-radical pathways have also been proposed, with the physical state of the magnesium playing a crucial role.
Radical Pathways in Grignard Reagent Genesis
The prevailing mechanism for Grignard reagent formation is believed to proceed through a radical pathway. libretexts.orgutexas.edu This non-chain radical reaction is initiated by a single-electron transfer (SET) from the magnesium metal surface to the organic halide (R-X). utexas.eduleah4sci.com This electron transfer into the carbon-halogen antibonding orbital results in the formation of a radical anion, which then fragments to produce an alkyl or aryl radical (R•) and a halide ion (X⁻). alfredstate.edustackexchange.com These intermediates are formed in close proximity on the magnesium surface. alfredstate.edu The newly formed radical can then combine with a monovalent magnesium species (MgX•), also on the surface, to yield the final Grignard reagent (RMgX). alfredstate.eduutexas.edu
Evidence for the existence of free radical intermediates comes from various observations, including:
Side Product Formation : The dimerization (R-R) and disproportionation products often observed during Grignard reactions are consistent with radical behavior. alfredstate.edu
Radical Trapping : Experiments using radical scavengers, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO), have successfully trapped alkyl radical intermediates, providing strong evidence for their presence on the main reaction pathway. harvard.edu
Stereochemical Outcomes : The formation of racemic mixtures from chiral precursors can sometimes indicate the involvement of a planar radical intermediate that loses its stereochemical information before coupling with the magnesium species. stackexchange.com
Non-Radical Mechanistic Models
While radical pathways are widely accepted, theoretical studies and computational models suggest that non-radical mechanisms may also be operative, particularly under specific conditions. rsc.orgresearchgate.net These models propose a more concerted process where the carbon-halogen bond cleavage and the carbon-magnesium bond formation occur without the generation of discrete free radicals. Theoretical calculations have indicated that a non-radical pathway can become competitive with the radical pathway, especially as the size of the reacting magnesium cluster increases. rsc.orgacs.org These findings help to resolve some experimental and theoretical controversies and suggest that the operative mechanism may be dependent on the specific reaction conditions and the nature of the magnesium surface. rsc.org
Influence of Magnesium Surface Properties and Cluster Effects
The formation of a Grignard reagent is a heterogeneous reaction that occurs at the interface between the solid magnesium metal and the ethereal solvent solution. alfredstate.edu Consequently, the properties of the magnesium surface are critical to the reaction's success.
Key factors include:
Surface Activation : The reaction is thought to initiate at specific active sites on the magnesium surface, such as crystal dislocations or impurities. acs.org Various empirical methods are used to activate the magnesium, as metal surfaces can be difficult to prepare reproducibly. acs.org
Surface Area : A large available magnesium surface area is known to enhance the reaction rate and can help to reduce the formation of side products, such as those from Wurtz coupling. rsc.org Fine magnesium turnings, with their larger surface area, generally lead to faster reactions compared to coarse turnings. rsc.org
Cluster Effects : Theoretical studies have explored the reaction of organic halides with magnesium clusters (Mg_n_) of varying sizes. rsc.orgworldscientific.com These studies reveal that the reaction mechanism can be influenced by the cluster size. The radical pathway is often prevalent for reactions with single magnesium atoms or small clusters, while the non-radical pathway becomes more competitive as the cluster size increases from Mg₄ upwards. rsc.org This suggests that magnesium clusters may be more active than single magnesium atoms in the formation of Grignard reagents. researchgate.net
Table 3: Influence of Magnesium Properties on Grignard Formation
| Property | Influence on Reaction | Supporting Evidence |
|---|---|---|
| Surface Reactivity | Reaction initiates at discrete, randomly located sites. acs.org | Photomicrographic observation of the Mg surface during reaction shows the growth of a finite number of sites. acs.org |
| Surface Area | A larger surface area increases the reaction rate and can improve selectivity. rsc.org | Fine magnesium turnings show higher selectivity compared to coarse turnings in continuous flow synthesis. rsc.org |
| Cluster Size | Determines the preference for radical vs. non-radical pathways. | Theoretical calculations show the radical pathway is prevalent on small Mg_n_ clusters, while the non-radical pathway becomes competitive on larger clusters (n ≥ 4). rsc.org |
Reactivity Profiles and Transformative Pathways of Chloro Thienyl Magnesium Halides
Nucleophilic Addition Reactions to Carbonyl Compounds
Chloro(2-thienyl)magnesium, a Grignard reagent, serves as a potent nucleophile, readily participating in addition reactions with a variety of carbonyl-containing compounds. The polarized carbon-magnesium bond facilitates the attack of the thienyl carbanion on the electrophilic carbonyl carbon. This reactivity is central to the formation of new carbon-carbon bonds and the synthesis of a diverse array of functionalized molecules.
Reactions with Aldehydes and Ketones: Formation of Secondary and Tertiary Alcohols
The reaction of chloro(2-thienyl)magnesium with aldehydes and ketones is a cornerstone of organic synthesis, providing a reliable route to secondary and tertiary alcohols, respectively. khanacademy.orglibretexts.orgyoutube.com The nucleophilic 2-thienyl group attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. pressbooks.pub
For instance, the reaction with an aldehyde introduces one 2-thienyl group and a hydrogen atom to the original carbonyl carbon, resulting in a secondary alcohol. When a ketone is the substrate, two alkyl or aryl groups are already present, and the addition of the 2-thienyl group leads to a tertiary alcohol. libretexts.orgyoutube.com This transformation is highly efficient and broadly applicable for the synthesis of a wide range of thienyl-substituted alcohols.
| Carbonyl Substrate | Grignard Reagent | Product Type |
|---|---|---|
| Aldehyde (R-CHO) | Chloro(2-thienyl)magnesium | Secondary Alcohol |
| Ketone (R-CO-R') | Chloro(2-thienyl)magnesium | Tertiary Alcohol |
When the aldehyde or ketone substrate contains a chiral center, the nucleophilic addition of chloro(2-thienyl)magnesium can lead to the formation of diastereomers. The stereochemical outcome of such reactions is often influenced by steric hindrance and electronic effects, which dictate the preferred face of carbonyl attack.
In certain cases, chelation control can be employed to achieve high levels of diastereoselectivity. nih.gov Substrates with a nearby chelating group, such as an α-alkoxy ketone, can coordinate with the magnesium ion of the Grignard reagent. This coordination locks the substrate into a specific conformation, directing the nucleophilic attack of the thienyl group to one face of the carbonyl, thereby favoring the formation of a single diastereomer. nih.govnih.gov The halide component of the Grignard reagent can also play a significant role in influencing the diastereoselectivity of these chelate-controlled additions. nih.gov
The mechanism of Grignard addition to carbonyl compounds is often depicted as proceeding through a six-membered cyclic transition state. researchgate.net In this model, the magnesium atom of the chloro(2-thienyl)magnesium coordinates with the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the 2-thienyl group. This concerted process involves the simultaneous formation of the new carbon-carbon bond and the carbon-oxygen bond of the resulting magnesium alkoxide.
Computational studies have provided further insight into this mechanism, suggesting that the reaction proceeds via a concerted, six-membered-ring transition state. nih.gov This pathway is considered unique among organomagnesium reagent additions to carbonyls. nih.gov
While nucleophilic addition is the primary reaction pathway, competing side reactions such as enolization and reduction can occur, particularly with sterically hindered ketones. rsc.org
Enolization: If the Grignard reagent acts as a base rather than a nucleophile, it can abstract an α-proton from the ketone, leading to the formation of an enolate. This pathway is more prevalent with sterically hindered ketones and bulky Grignard reagents.
Reduction: In some cases, the Grignard reagent can act as a reducing agent, transferring a hydride from its β-carbon to the carbonyl carbon. This results in the formation of an alcohol corresponding to the reduction of the ketone, and an alkene derived from the Grignard reagent. This is more common with sterically hindered secondary-alkyl Grignards. reddit.com
The choice of reaction conditions, including solvent and temperature, can influence the relative rates of these competing pathways. harvard.edu Additives like lanthanide salts can be used to promote the desired 1,2-addition and suppress enolization.
Reactions with Esters: Synthesis of Ketones and Tertiary Alcohols
The reaction of chloro(2-thienyl)magnesium with esters provides a pathway to both ketones and tertiary alcohols. libretexts.org The initial nucleophilic addition of the Grignard reagent to the ester carbonyl forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR) to form a 2-thienyl ketone.
If a sufficient excess of the Grignard reagent is used, the newly formed ketone can undergo a second nucleophilic addition. libretexts.orgkhanacademy.org This second addition leads to a tertiary alcohol where two of the alkyl/aryl groups attached to the carbinol carbon are 2-thienyl groups. libretexts.org By controlling the stoichiometry of the Grignard reagent, it is possible to selectively favor the formation of either the ketone or the tertiary alcohol.
| Stoichiometry of Grignard Reagent | Ester Substrate | Major Product |
|---|---|---|
| 1 equivalent | R-COOR' | 2-Thienyl Ketone |
| Excess (>= 2 equivalents) | R-COOR' | Tertiary Alcohol |
Reactions with Nitriles: Access to Thienyl Ketones via Imine Intermediates
Chloro(2-thienyl)magnesium reacts with nitriles to afford 2-thienyl ketones after an acidic workup. libretexts.orglibretexts.orgchemistrysteps.com The nucleophilic 2-thienyl group adds to the electrophilic carbon of the nitrile, forming an intermediate imine anion (a magnesium salt of an imine). libretexts.orgucalgary.cajove.com This intermediate is stable and does not react further with the Grignard reagent.
Upon the addition of aqueous acid, the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to the corresponding 2-thienyl ketone. ucalgary.cajove.com This method provides a valuable route for the synthesis of ketones where one of the substituents is a 2-thienyl group. The use of a catalyst like zinc chloride can facilitate this reaction under milder conditions. nih.gov
Reactions with Acid Chlorides
The acylation of Grignard reagents, including chloro(2-thienyl)magnesium, with acid chlorides is a classical and efficient method for the synthesis of ketones. This reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic carbon atom of the thienyl group attacks the electrophilic carbonyl carbon of the acid chloride. This addition forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the corresponding thienyl ketone.
A typical reaction involves the slow addition of the acid chloride to a solution of the pre-formed chloro(2-thienyl)magnesium in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), often at low temperatures to control the reactivity and prevent side reactions. For instance, the reaction of 2-thienylmagnesium iodide with 2-bromobenzoyl chloride at -50 °C results in the formation of the corresponding ketone in high yield. uni-muenchen.de The general transformation is illustrated below:
General Reaction Scheme:
2-Thienylmagnesium chloride + R-COCl → 2-Thienyl-COR + MgCl₂
This method is broadly applicable for the synthesis of a variety of aryl and alkyl thienyl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and materials.
Table 1: Examples of Ketone Synthesis from Chloro(2-thienyl)magnesium and Acid Chlorides This table is illustrative and based on established Grignard reactivity patterns.
| Acid Chloride (R-COCl) | Product (2-Thienyl-COR) | Solvent | Temperature (°C) |
|---|---|---|---|
| Acetyl chloride | 2-Acetylthiophene | THF | 0 |
| Benzoyl chloride | 2-Benzoylthiophene | THF | 0 to RT |
Reactions with Epoxides
Chloro(2-thienyl)magnesium readily reacts with epoxides in a ring-opening reaction that serves as a valuable method for carbon-carbon bond formation and the introduction of a β-hydroxyethyl functionality. libretexts.org This transformation proceeds through a nucleophilic attack by the thienyl anion on one of the electrophilic carbon atoms of the epoxide ring. chemistrysteps.com
The reaction follows an SN2 mechanism, where the Grignard reagent acts as a potent nucleophile. chemistrysteps.comorganicchemistrytutor.com Consequently, the attack typically occurs at the less sterically hindered carbon of the epoxide. organicchemistrytutor.com This regioselectivity is a key feature of the reaction under basic or nucleophilic conditions. The initial attack results in the formation of a magnesium alkoxide intermediate, which upon subsequent aqueous acidic workup, is protonated to yield the final β-thienyl alcohol product. libretexts.org
The stereochemistry of this reaction is also characteristic of an SN2 process, involving a backside attack that leads to an inversion of configuration at the carbon center being attacked. organicchemistrytutor.com
General Reaction Scheme:
2-Thienylmagnesium chloride + Ethylene Oxide → Intermediate Alkoxide
Intermediate Alkoxide + H₃O⁺ → 2-(Thiophen-2-yl)ethanol
A general procedure involves adding the epoxide to the Grignard solution in an anhydrous solvent like THF at 0 °C, followed by stirring as the reaction warms to room temperature. nih.gov
Table 2: Ring-Opening of Epoxides with Chloro(2-thienyl)magnesium This table is illustrative and based on established Grignard reactivity patterns.
| Epoxide | Product | Regioselectivity |
|---|---|---|
| Ethylene oxide | 2-(Thiophen-2-yl)ethanol | N/A |
| Propylene oxide | 1-(Thiophen-2-yl)propan-2-ol | Attack at the less substituted carbon |
Transition-Metal-Catalyzed Cross-Coupling Reactions Involving Chloro(thienyl)magnesium Halides
Chloro(thienyl)magnesium halides are pivotal reagents in transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures.
Kumada Cross-Coupling Reactions
The Kumada coupling, reported independently by the groups of Kumada and Corriu in 1972, was one of the first catalytic cross-coupling methods developed. wikipedia.orgorganic-chemistry.org It involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgarkat-usa.org Chloro(2-thienyl)magnesium is an effective nucleophilic partner in these reactions, coupling with a wide range of aryl and vinyl halides. wikipedia.orggoogle.com
The generally accepted catalytic cycle for Kumada coupling involves three key steps: wikipedia.org
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halide bond of the organic halide (R-X) to form an organometal(II) complex.
Transmetalation: The organometallic complex reacts with the Grignard reagent (2-thienyl-MgCl), where the thienyl group replaces the halide on the metal center.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final cross-coupled product and regenerating the low-valent metal catalyst.
Palladium-Catalyzed Systems: Ligand Effects and Substrate Scope
The substrate scope for palladium-catalyzed Kumada coupling with chloro(2-thienyl)magnesium is broad, encompassing a variety of aryl and vinyl halides and triflates. arkat-usa.org The reaction generally tolerates a range of functional groups, although the high reactivity of the Grignard reagent can be a limitation. wikipedia.org
Table 3: Selected Palladium-Catalyzed Kumada Couplings with Thienyl Grignard Reagents
| Electrophile | Catalyst/Ligand | Product | Yield (%) |
|---|---|---|---|
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / P(t-Bu)₃ | 2-(4-Fluorophenyl)thiophene | High |
| Bromoporphyrin | Pd(dba)₂ / Xantphos | Silylmethyl-substituted porphyrin | Good |
Nickel-Catalyzed Systems: Ligand Design and Mechanistic Aspects
Nickel-catalyzed Kumada couplings are often more cost-effective than their palladium counterparts and can be highly efficient for coupling with less reactive electrophiles like aryl chlorides. organic-chemistry.orgnih.gov Ligand design plays a critical role in the success of these reactions. While traditional phosphine (B1218219) ligands are effective, N-heterocyclic carbenes (NHCs) have emerged as powerful ligands that can stabilize the nickel catalyst and promote high reactivity. nih.govrhhz.netrsc.org
Mechanistically, nickel-catalyzed couplings can be more complex than palladium systems. While the classic Ni(0)/Ni(II) cycle is operative, evidence suggests that Ni(I) and Ni(III) species can also be key intermediates in the catalytic cycle, particularly when dealing with certain substrates or ligands. researchgate.netnih.govmdpi.com These alternative pathways can involve single-electron transfer (SET) and radical intermediates. nih.gov The design of ligands, such as hydroxyphosphines, can facilitate the activation of unreactive aryl halides through cooperative effects involving both the nickel center and the magnesium of the Grignard reagent. researchgate.net In some systems, additives like 1,3-butadiene (B125203) have been shown to remarkably improve reaction efficiency, replacing the need for phosphine ligands. nih.gov
Table 4: Nickel-Catalyzed Kumada Couplings with Thienyl Grignard Reagents
| Electrophile | Catalyst/Ligand/Additive | Key Feature |
|---|---|---|
| Aryl Bromides | NiCl₂(IMes) | High activity with NHC ligand |
| Aryl Chlorides | NiCl₂(IPr) | Effective for less reactive C-Cl bonds |
| Alkyl Halides | NiCl₂ / 1,3-Butadiene | Phosphine-free system |
Negishi-Type Cross-Coupling Pathways (e.g., via Zinc Transmetalation)
While the Kumada coupling is powerful, the high basicity and nucleophilicity of Grignard reagents can limit their compatibility with sensitive functional groups (e.g., esters, ketones). The Negishi coupling, which utilizes more tolerant organozinc reagents, offers a valuable alternative. organic-chemistry.org A common strategy is to perform an in situ transmetalation from a Grignard reagent to the corresponding organozinc species by adding a zinc salt, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). beilstein-journals.org
This transmetalation step converts the highly reactive chloro(2-thienyl)magnesium into the softer, less basic chloro(2-thienyl)zinc. This organozinc reagent can then participate in a standard palladium- or nickel-catalyzed Negishi cross-coupling cycle. beilstein-journals.org This approach significantly broadens the scope of cross-coupling reactions involving the thienyl moiety, allowing for the presence of functional groups that would be incompatible with the parent Grignard reagent. vander-lingen.nl
The process involves first preparing the Grignard reagent, followed by the addition of a zinc halide. After the transmetalation is complete, the electrophile and the Pd or Ni catalyst are added to initiate the cross-coupling reaction. beilstein-journals.org
General Reaction Scheme:
2-Thienyl-MgCl + ZnBr₂ → 2-Thienyl-ZnBr + MgCl₂ (Transmetalation)
2-Thienyl-ZnBr + R-X + Pd(0) or Ni(0) catalyst → 2-Thienyl-R + ZnBrX (Negishi Coupling)
This two-step, one-pot procedure combines the ease of Grignard reagent formation with the superior functional group tolerance of the Negishi coupling. organic-chemistry.org
Cobalt-Catalyzed Cross-Couplings
Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to traditional palladium- or nickel-based systems for the formation of carbon-carbon bonds. uni-muenchen.de These reactions are particularly effective for coupling alkyl and aryl Grignard reagents with organic halides. uni-muenchen.deresearchgate.net While specific studies focusing exclusively on chloro-2-thienyl-magnesium are not extensively detailed in the reviewed literature, the general reactivity patterns of cobalt catalysis with aryl Grignard reagents provide a strong framework for understanding its behavior.
The catalytic systems often employ simple cobalt salts, such as cobalt(II) chloride (CoCl₂), which are activated in situ by the Grignard reagent. researchgate.net These reactions can accommodate a wide array of functional groups. researchgate.net For a heteroaryl Grignard reagent like chloro-2-thienyl-magnesium, cobalt catalysis would facilitate its coupling with various electrophiles, including alkyl and aryl halides. The general transformation can be represented as follows:
The reaction conditions are typically mild, often conducted in ethereal solvents like tetrahydrofuran (THF). researchgate.net The presence of additives can be crucial; for instance, N-methylpyrrolidone (NMP) has been shown to have a beneficial effect on similar iron-catalyzed cross-coupling reactions, a principle that can extend to cobalt catalysis.
A key advantage of using first-row transition metals like cobalt is their different reactivity profile compared to palladium, which can sometimes lead to higher yields or different selectivities, particularly in reactions involving sp³-hybridized carbon centers. uni-muenchen.de
Copper-Mediated/Catalyzed Reactions
Copper salts are widely used to mediate and catalyze reactions involving Grignard reagents, including homo- and cross-coupling reactions. nih.gov The reaction of a Grignard reagent with a copper(I) salt, such as copper(I) cyanide (CuCN), leads to the formation of organocopper species, which exhibit unique reactivity. uni-muenchen.de
For chloro-2-thienyl-magnesium, copper catalysis can be employed for various transformations, such as acylations and coupling with organic halides. The transmetalation from magnesium to copper generates a softer nucleophile, which can be advantageous in preventing side reactions and improving selectivity. A typical copper-catalyzed acylation would proceed as follows:
One of the most sophisticated applications of the thienyl moiety in copper chemistry is its use as a non-transferable or "dummy" ligand in mixed higher-order cyanocuprates. When synthesizing complex molecules, it is often desirable to use a valuable or synthetically elaborate organometallic reagent (R¹-M) in a cuprate (B13416276) of the type (R¹)(R²)CuLi. However, in standard Gilman cuprates (R₂CuLi), one of the valuable R groups is wasted as it remains on the copper after the reaction.
To circumvent this, mixed cuprates incorporating a cheap, non-transferable "dummy" ligand (RNT) are used. The 2-thienyl group is an excellent dummy ligand. A higher-order mixed cyanocuprate can be formulated as [RT(2-Thienyl)Cu(CN)]Li₂, where RT is the valuable group to be transferred. In this arrangement, the RT group is selectively transferred to the electrophile, while the 2-thienyl and cyano groups remain bound to the copper byproduct. This strategy effectively conserves the valuable transferable group.
While often prepared from organolithium precursors, the principle applies to Grignard reagents, which can form these cuprates after transmetalation. The use of the 2-thienyl group in this capacity is well-established.
Chemoselectivity in Cross-Coupling: Retention of the Chloro-Substituent on the Thiophene (B33073) Ring
A critical aspect of reactions involving polyfunctionalized molecules is chemoselectivity. For chloro-2-thienyl-magnesium, a key question is whether the carbon-magnesium bond or the carbon-chlorine bond will react preferentially. In many transition-metal-catalyzed cross-coupling reactions, it is possible to achieve selective reaction at the C-Mg bond while leaving the C-Cl bond intact.
Research has shown that palladium-catalyzed cross-coupling reactions of a chlorothiophene-derived Grignard reagent with aryl bromides proceed with excellent chemoselectivity, yielding the arylated thiophene product with the chloro substituent preserved. This demonstrates that the oxidative addition of the catalyst to the C-Cl bond on the thiophene ring is significantly slower than the transmetalation and reductive elimination pathway involving the Grignard functionality.
This retention of the chloro group is synthetically valuable, as it allows for subsequent functionalization at that position in a later step, providing a pathway to di-substituted thiophene derivatives.
Mechanistic Elucidation of Catalytic Cycles
The catalytic cycles for cross-coupling reactions involving chloro-2-thienyl-magnesium and transition metals like cobalt or copper are generally understood to follow a sequence of fundamental organometallic steps. While specific mechanistic studies for this exact substrate are sparse, the established mechanisms for related aryl Grignard reagents are applicable.
For a cobalt-catalyzed cycle, the process is believed to initiate with the reduction of the Co(II) precatalyst by the Grignard reagent to a more active low-valent cobalt species, potentially Co(0) or Co(I). The cycle then proceeds via:
Oxidative Addition: The active cobalt catalyst undergoes oxidative addition to the organic halide (R-X), forming an organocobalt intermediate.
Transmetalation: The chloro-2-thienyl group is transferred from magnesium to the cobalt center, displacing the halide and forming a diorganocobalt species.
Reductive Elimination: The two organic groups (thienyl and R) couple and are eliminated from the cobalt center, forming the final product and regenerating the active cobalt catalyst.
For copper-catalyzed reactions, particularly acylations or couplings, the mechanism involves the formation of an organocopper(I) or a cuprate(I) species via transmetalation from the Grignard reagent. This species then reacts with the electrophile. In some cases, a Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination is proposed.
Alternative mechanisms, such as those involving single-electron transfer (SET), have also been considered, especially for first-row transition metals like cobalt and iron. thieme-connect.com An SET from a low-valent metal center to the organic halide can generate a radical anion, which then fragments to produce an organic radical, leading to the product through a radical chain or radical-rebound mechanism.
Transmetalation Reactions to Other Organometallic Species
The chloro-2-thienyl moiety can be transferred from magnesium to other metals to generate new organometallic reagents with different reactivity profiles. This transmetalation is a fundamental process in organometallic chemistry.
To Zinc: The addition of zinc chloride (ZnCl₂) to a solution of chloro-2-thienyl-magnesium results in a rapid and quantitative transmetalation to form the corresponding organozinc reagent, chloro-2-thienylzinc chloride. Organozinc reagents are generally less reactive and more functional-group tolerant than their Grignard counterparts, making them highly useful in Negishi cross-coupling reactions. uni-muenchen.de
To Copper: As discussed in section 3.2.4, reaction with copper(I) salts like CuCN·2LiCl leads to the formation of organocopper reagents or cuprates. uni-muenchen.de These are key intermediates in a variety of transformations, including conjugate additions and acylations.
To Boron: Transmetalation to boron can be achieved by reacting the Grignard reagent with boronic esters or boron halides (e.g., B(OMe)₃). This produces a boronate ester, which is a key substrate in Suzuki-Miyaura cross-coupling reactions. This two-step sequence (Grignard formation followed by borylation) is a common method for preparing heteroaryl boronic esters.
The ability to readily transmetalate the chloro-2-thienyl group significantly broadens its synthetic utility, allowing it to participate in a wide range of named reactions beyond those typical for Grignard reagents.
Advanced Synthetic Applications of Chloro Thienyl Magnesium Halides
Construction of Functionalized Thiophene (B33073) Architectures
The chloro(2-thienyl)magnesium reagent is fundamental in the elaboration of the thiophene core itself. It acts as a potent nucleophile for the introduction of various substituents, leading to the creation of simple alkylated and arylated thiophenes as well as more complex, multi-substituted derivatives. These functionalized thiophenes are pivotal building blocks for pharmaceuticals, agrochemicals, and organic electronic materials.
Synthesis of Arylated and Alkylated Thiophenes
The alkylation of thiophene rings is frequently accomplished through cross-coupling reactions where a thienylmagnesium halide is a key component. Kumada coupling, which involves the reaction of a Grignard reagent with a haloalkane in the presence of a nickel or palladium catalyst, is a primary method for preparing alkylthiophenes. jcu.edu.au This reaction allows for the introduction of short, long, or branched alkyl chains onto the thiophene core, often achieving yields greater than 90%. jcu.edu.au A general representation of this process involves reacting a halothiophene with magnesium to form the Grignard reagent, which is then coupled with a haloalkane.
Another significant application is in arylation reactions. Palladium-catalyzed cross-coupling reactions between thienyl organometallic reagents and aryl halides are effective for creating thienyl-aryl bonds. organic-chemistry.org While thienyl aluminum reagents have been used, thienylmagnesium halides are also employed in similar coupling strategies. organic-chemistry.orgorganic-chemistry.org For instance, palladium-catalyzed direct C-H arylation of thiophenes with aryl bromides offers an alternative route, though Grignard-based cross-coupling remains a cornerstone method for specific regiochemical outcomes. researchgate.netorganic-chemistry.org
Table 1: Examples of Kumada Coupling for Alkylthiophene Synthesis
| Thiophene Substrate | Alkyl Halide | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromothiophene | 1-Bromooctane | Ni(dppp)Cl₂ | 2-Octylthiophene | >90 | jcu.edu.au |
Note: This table is illustrative of typical Kumada coupling reactions as described in the literature.
Preparation of Multi-Substituted Thiophene Derivatives
Chloro(thienyl)magnesium and its derivatives are instrumental in synthesizing thiophenes with multiple functional groups. A notable example is the preparation of halogenated 2-thiophenecarboxylic acid derivatives, which are key building blocks for a new class of insecticides. nih.gov The synthesis can start from a substituted thiophene, such as 3-methylthiophene, which is converted to a 3-methyl-2-thienylmagnesium halide. This Grignard reagent then reacts with carbon dioxide to yield 3-methyl-2-thiophenecarboxylic acid. nih.gov
Furthermore, sequences involving magnesium insertion in the presence of lithium chloride can be used to generate functionalized thienylmagnesium reagents from di- or poly-halogenated thiophenes. uni-muenchen.de This approach allows for the stepwise and regioselective introduction of different substituents, leading to the creation of fully substituted thiophene rings. uni-muenchen.de For instance, starting from 2,5-dichlorothiophene, a sequence of directed deprotonations or magnesium insertions can afford a broad range of polysubstituted thiophenes. uni-muenchen.de The use of lithium chloride is often crucial as it accelerates the formation of the Grignard reagent from otherwise less reactive organic halides. researchgate.net
Role in Heterocyclic Compound Synthesis
The nucleophilic character of chloro(2-thienyl)magnesium makes it an excellent reagent for introducing the thienyl group into other heterocyclic systems. This is particularly valuable in the synthesis of complex molecules with potential biological activity or unique photophysical properties. The thienyl moiety can significantly influence the electronic and steric properties of the target molecule.
Formation of Thienyl-Substituted Naphthyridines
Thienyl-substituted naphthyridines have been investigated for their potential as anticancer agents. nih.gov The synthesis of these compounds can involve the addition of a thienylmagnesium halide to a suitably functionalized naphthyridine precursor. In a search for potential anticancer drugs, a series of substituted 2-thienyl-1,8-naphthyridin-4-ones were synthesized. nih.gov Many of these compounds demonstrated significant cytotoxic effects against a variety of human tumor cell lines. nih.gov The synthetic strategy typically involves the construction of the naphthyridine core followed by the introduction of the thienyl group via a Grignard reaction with an appropriate electrophilic site on the naphthyridine ring.
Derivatization of Terpyridine Scaffolds with Thienyl Moieties
Terpyridines functionalized with thienyl substituents are of great interest in materials science, particularly for applications in solar cells and macromolecular assemblies. researchgate.net The derivatization of terpyridine scaffolds can be achieved by reacting terpyridine ligands with Grignard reagents like chloro(thienyl)magnesium. researchgate.net The reaction of substituted 2,2′:6′,2′′-terpyridine ligands with Grignard reagents has been investigated, leading to the formation of complexes such as (R-terpy)MgX₂ (where R is a substituent on the terpyridine and X is a halide). researchgate.net Cross-coupling reactions, such as Stille or Suzuki couplings, are also common methods where a thienyl organometallic compound (which can be derived from a Grignard reagent) is coupled with a halogenated terpyridine. researchgate.net
Table 2: Synthetic Methodologies for Thienyl-Functionalized Terpyridines
| Method | Precursors | Product Type | Application | Reference |
|---|---|---|---|---|
| Grignard Reaction | Substituted Terpyridine + Thienylmagnesium Halide | (Thienyl-terpy)MgX₂ complexes | Catalyst/Material Precursors | researchgate.net |
Synthesis of other Thienyl-Fused or Thienyl-Substituted Heterocycles
The utility of chloro(thienyl)magnesium extends to the synthesis of a wide variety of other thienyl-containing heterocycles. Ligand-coupling reactions between Grignard reagents and pyridylsulfonium salts have been shown to be an effective method for creating linkages between pyridine and thiophene rings. nih.gov This approach demonstrates wide functional group tolerance and allows for the formation of various bis-heterocycles. nih.gov
Additionally, thienyl Grignard reagents can be used to synthesize precursors for N-fused heterocycles. nih.gov For example, a thienyl Grignard reagent can react with an appropriate electrophile to form a heteroaryl ketone, which can then undergo an intramolecular acyl transfer to yield a complex N-fused heterocyclic system. nih.gov These methods highlight the broad applicability of thienylmagnesium halides in constructing diverse and complex heterocyclic structures that are important in medicinal chemistry and materials science. organic-chemistry.orgnih.gov
Development of Thiophene-Based Oligomers and Polymers
Chloro(thienyl)magnesium halides are pivotal reagents in the synthesis of thiophene-based oligomers and polymers, which are foundational materials in organic electronics. Their utility stems from their ability to participate in various cross-coupling reactions, enabling the construction of precisely defined conjugated polymer backbones.
Synthesis of Poly(3-substituted thiophene) Derivatives
The synthesis of regioregular poly(3-substituted thiophenes) (P3STs) has been significantly advanced by methods employing thienyl Grignard reagents. The most prominent among these is the Grignard Metathesis (GRIM) polymerization, also known as Kumada Catalyst-Transfer Polycondensation (KCTP). This method provides exceptional control over the polymer's structure, which is crucial for its electronic properties.
The process typically begins with a 2,5-dihalo-3-substituted thiophene monomer. A magnesium-halogen exchange is performed using an alkyl Grignard reagent, such as isopropylmagnesium chloride, to selectively form the 5-halomagnesium-2-bromo-3-substituted thiophene monomer. This in-situ-generated thienyl Grignard reagent is then polymerized using a nickel catalyst, commonly Ni(dppe)Cl₂ (dppe = 1,2-bis(diphenylphosphino)ethane) or Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane).
The polymerization proceeds via a chain-growth mechanism rather than a step-growth mechanism. This "living" character allows for the synthesis of polymers with well-defined molecular weights, low polydispersity indices (PDI), and specific end-group functionalization. The key to achieving high regioregularity—a predominance of head-to-tail (HT) linkages—lies in the catalyst's ability to selectively mediate the coupling. Steric interactions in head-to-head (HH) couplings cause the polymer backbone to twist, disrupting π-conjugation, so achieving high HT content is critical for optimal electronic performance. The GRIM method routinely produces poly(3-alkylthiophenes) (P3ATs) with HT regiospecificity exceeding 95%.
| Polymerization Method | Key Features | Resulting Polymer Properties |
| Grignard Metathesis (GRIM) / KCTP | Employs a thienyl Grignard monomer and a Ni catalyst (e.g., Ni(dppp)Cl₂). | High regioregularity (>95% HT), controlled molecular weight, low polydispersity (PDI ≈ 1.2–1.4), living chain-growth mechanism. |
| Mechanism Steps | 1. Transmetalation: The Ni(II) catalyst exchanges its halide with the thienyl group of the Grignard monomer. | |
| 2. Reductive Elimination: A new thiophene-thiophene bond is formed, regenerating a Ni(0) species. | ||
| 3. Oxidative Addition: The Ni(0) complex inserts into the carbon-halogen bond at the end of the growing polymer chain, regenerating the active Ni(II) catalyst. |
This controlled synthesis is paramount for producing high-performance materials for electronic applications.
Applications as Precursors for Conductive Polymers and Organic Light-Emitting Diodes (OLEDs)
The regioregular poly(3-substituted thiophenes) synthesized using chloro(thienyl)magnesium precursors are cornerstone materials for a variety of organic electronic devices. Their excellent charge carrier mobilities and tunable optical and electronic properties make them highly suitable for these applications.
Conductive Polymers and Organic Field-Effect Transistors (OFETs): The high degree of head-to-tail regioregularity achieved through GRIM polymerization allows the polymer chains to self-assemble into well-ordered, crystalline lamellar structures in the solid state. This close packing facilitates efficient intermolecular charge hopping, leading to high charge carrier mobilities. Poly(3-hexylthiophene) (P3HT), a benchmark polymer often synthesized via the GRIM method, is widely used as the active semiconductor layer in OFETs. The structural perfection of these polymers leads to enhanced electrical conductivity and superior device performance compared to their regioirregular counterparts.
Organic Photovoltaics (OPVs) / Solar Cells: In the realm of plastic solar cells, regioregular polythiophenes serve as the electron donor material in the active layer of bulk heterojunction devices. Their ability to absorb light in the visible spectrum and their high hole mobility are critical to the function of these cells. The GRIM method provides a reproducible and scalable route to high-purity P3HT, which has been a benchmark donor polymer in OPV research for years.
Organic Light-Emitting Diodes (OLEDs): While less common than in OFETs and OPVs due to generally lower emission efficiencies, certain polythiophene derivatives are used in OLEDs. Thienylene oligomers and polymers synthesized from thienyl Grignard reagents can be functionalized to tune their emission color and improve their photoluminescence quantum yields. The controlled synthesis allows for the creation of materials with specific energy levels (HOMO/LUMO) to facilitate efficient charge injection and recombination, which is necessary for light emission.
Utility in Complex Molecule and Intermediate Synthesis
Beyond polymer chemistry, chloro(thienyl)magnesium halides are valuable nucleophilic reagents for introducing the thiophene moiety into a wide range of organic molecules. This is particularly important in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures where the thiophene ring is a key structural component.
Intermediates in Pharmaceutical and Agrochemical Synthesis
The thiophene ring is a common scaffold in many biologically active compounds due to its ability to act as a bioisostere of the benzene ring and its participation in hydrogen bonding. Thienyl Grignard reagents provide a direct and efficient method for the C-C bond formations needed to construct these molecules.
A key example is the synthesis of intermediates for major pharmaceuticals. For instance, 2-thiophene ethanol is a crucial intermediate in the synthesis of the antithrombotic drug Ticlopidine. The synthesis of 2-thiophene ethanol can be achieved via the reaction of a thienyl Grignard reagent with ethylene oxide. This reaction provides a straightforward and industrially scalable route to this important pharmaceutical precursor google.com.
Furthermore, the general reactivity of Grignard reagents with nitriles to form ketones after hydrolysis is a powerful tool. This method has been developed into a robust and scalable approach for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives nih.gov. This scaffold is found in numerous multi-kinase inhibitors and other potential antitumor drug candidates nih.gov. While the published examples use various aryl and alkyl Grignards, the methodology is directly applicable to chloro-2-thienylmagnesium, allowing for the generation of libraries of novel thiophene-containing compounds for drug discovery.
| Drug/Scaffold | Intermediate | Role of Thienyl Grignard |
| Ticlopidine (Antithrombotic) | 2-Thiophene ethanol | Nucleophilic opening of ethylene oxide by a thienyl Grignard reagent google.com. |
| Kinase Inhibitors | 3-Thienyl-5-chloro-1,6-naphthyridin-4-one | Nucleophilic addition to a 4-amino-2-chloronicotinonitrile precursor nih.gov. |
Stereoselective Transformations in Total Synthesis
Achieving stereocontrol in reactions involving highly reactive nucleophiles like Grignard reagents is a significant challenge in organic synthesis. The uncatalyzed reaction of a Grignard reagent with a chiral carbonyl compound often proceeds with low diastereoselectivity because the reaction rate can be competitive with or faster than the conformational equilibration of the substrate or catalyst complex.
Despite these challenges, methodologies have been developed to control the stereochemical outcome of Grignard additions. These strategies generally fall into two categories:
Substrate Control: The existing stereocenters in the electrophile (e.g., a chiral aldehyde or ketone) direct the incoming nucleophile to one face of the carbonyl. This is often rationalized using models like the Felkin-Anh or chelation-control models. However, the high reactivity of Grignard reagents can sometimes lead to deviations from these predictive models, particularly with allylmagnesium and potentially other highly reactive Grignard reagents nih.govnih.gov.
Reagent Control: A chiral ligand is added to the reaction, which coordinates to the magnesium atom of the Grignard reagent. This creates a chiral environment around the nucleophile, forcing it to add to the electrophile in an enantioselective or diastereoselective manner. Significant progress has been made in developing catalytic systems, often using titanium or copper catalysts with chiral ligands, that can effectively control the addition of Grignard reagents to carbonyl compounds rug.nlmmu.ac.uk.
While these general strategies are well-established for many Grignard reagents, specific examples of chloro-2-thienylmagnesium participating in a highly stereoselective C-C bond-forming step within the total synthesis of a natural product are not widely reported in the literature . However, the existing methodologies for stereoselective Grignard additions are, in principle, applicable to thienyl Grignard reagents for the construction of complex, chiral thiophene-containing molecules.
Contributions to Materials Science Beyond Organic Polymers
The utility of chloro(thienyl)magnesium is not confined to organic synthesis. It also serves as a specialized reagent in inorganic materials science, particularly in the synthesis and control of nanomaterials.
A notable application is the use of 5-chloro-2-thienylmagnesium bromide as a key additive in the synthesis of ultrafine silver nanowires (AgNWs) rsc.org. In the polyol synthesis of AgNWs, controlling the nucleation and growth stages is critical to achieving uniform, high-aspect-ratio wires. The presence of halide ions is known to be important for the anisotropic growth of silver nanocrystals.
The research demonstrated that using 5-chloro-2-thienylmagnesium bromide as an additive provides a significant advantage over traditional inorganic halide salts. The Grignard reagent facilitates the gradual, in-situ formation of small AgBr and AgCl particles. This controlled, stepwise release of halide ions promotes the growth of AgNWs with very small diameters (around 15 nm) and high aspect ratios (over 1000) rsc.org. This level of control is difficult to achieve with conventional methods and highlights a unique application of this organometallic compound in controlling the morphology of inorganic nanostructures, which are important for applications like transparent conductive films and flexible electronics.
Use as Additives in Nanomaterial Synthesis (e.g., Silver Nanowires)
Chloro(thienyl)magnesium halides, a class of Grignard reagents, have emerged as critical additives in the synthesis of nanomaterials, most notably in the production of high-aspect-ratio silver nanowires (AgNWs). The introduction of these organometallic compounds into the synthesis process allows for precise control over the nucleation and growth of nanocrystals, leading to nanomaterials with desired dimensions and properties. Research has specifically highlighted the role of 5-chloro-2-thienylmagnesium bromide in facilitating the synthesis of ultrathin AgNWs, which are of significant interest for applications in transparent conductive films and flexible electronics.
The primary function of chloro-2-thienyl-magnesium in the polyol synthesis of AgNWs is to control the formation of silver halide seeds. Unlike traditional methods that rely on inorganic halide salts, the Grignard reagent allows for the gradual, in situ formation of smaller silver bromide (AgBr) and silver chloride (AgCl) particles. rsc.orgnih.govresearchgate.net This controlled, stepwise production of seeds is crucial for promoting the anisotropic growth of silver into one-dimensional nanowire structures. nih.govrsc.org The resulting AgNWs exhibit significantly reduced diameters, often below 20 nm, a critical threshold for minimizing light scattering in transparent electrode applications. nih.govrsc.org
Detailed studies have demonstrated that employing 5-chloro-2-thienylmagnesium bromide as an additive can yield AgNWs with average diameters as small as approximately 15 nm and aspect ratios exceeding 1000. rsc.orgnih.govrsc.org This level of dimensional control is a significant advancement, as it directly impacts the performance of AgNW-based transparent conductive films by enhancing transmittance and reducing haze. rsc.org The synthesis is typically carried out via a polyol process, where ethylene glycol serves as both the solvent and the reducing agent for silver nitrate, in the presence of a capping agent like poly(vinylpyrrolidone) (PVP). rsc.org
The mechanism involves the Grignard reagent prompting the step-by-step production of AgBr and AgCl particles, which act as seeds for the subsequent growth of the nanowires. nih.govrsc.org This process is more favorable for forming ultrafine nanowires compared to the use of conventional inorganic halide ions. rsc.orgnih.govresearchgate.net The successful synthesis of these high-quality AgNWs opens avenues for their use in next-generation flexible and transparent electronic devices.
| Parameter | Value | Reference |
| Additive | 5-chloro-2-thienylmagnesium bromide | rsc.orgnih.govrsc.org |
| Resulting Nanomaterial | Silver Nanowires (AgNWs) | rsc.orgnih.govrsc.org |
| Average Diameter | ~15 nm | rsc.orgnih.govrsc.org |
| Average Length | >15 µm | nih.govrsc.org |
| Aspect Ratio | >1000 | rsc.orgnih.govrsc.org |
| Synthesis Method | Additive-assisted polyol process | nih.gov |
| Proposed Mechanism | Step-by-step in situ formation of smaller AgBr and AgCl seeds | rsc.orgnih.govresearchgate.net |
Computational and Theoretical Investigations of Chloro Thienyl Magnesium Systems
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to describing the electronic structure and the nature of the carbon-magnesium bond in chloro(2-thienyl)magnesium. The C-Mg bond is highly polarized, bestowing significant nucleophilic character on the thienyl carbon atom. wikipedia.org Computational methods, such as Natural Bond Orbital (NBO) analysis, are employed to quantify the charge distribution within the molecule. nih.gov These analyses typically show a substantial negative charge localized on the carbon atom bonded to magnesium, confirming its carbanionic nature.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the mechanisms of reactions involving Grignard reagents. nih.govnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex organometallic reaction systems.
A primary application of DFT in this context is the identification and characterization of transition states for reactions involving chloro(2-thienyl)magnesium. researchgate.net For any given reaction, such as nucleophilic addition to a carbonyl group, computational chemists can model the pathway, locate the highest energy point (the transition state), and analyze its geometry. nih.govresearchgate.net
These calculations reveal the specific arrangement of atoms as bonds are broken and formed. For example, in the addition to a ketone, the transition state model would show the partially formed C-C bond between the thienyl carbon and the carbonyl carbon, as well as the coordination of the carbonyl oxygen to the magnesium atom. nih.gov Frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The energy of this transition state relative to the reactants determines the activation energy barrier, a critical factor controlling the reaction rate.
| Parameter | Description | Typical Computational Finding |
| Transition State (TS) | The highest energy structure along the reaction coordinate. | Characterized by one imaginary frequency in vibrational analysis. rsc.org |
| Activation Energy (ΔG‡) | The free energy difference between reactants and the transition state. | Governs the kinetic feasibility and rate of the reaction. |
| Geometric Features | Bond lengths and angles of the atoms involved in the reaction. | Shows partially formed/broken bonds (e.g., C---C and Mg---O). nih.gov |
Table 1: Key Parameters from Transition State Calculations. This table outlines the essential outputs obtained from DFT calculations of reaction transition states, which are crucial for understanding reaction kinetics and mechanisms.
By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a detailed thermodynamic and kinetic map of the reaction pathway. For chloro(2-thienyl)magnesium, this includes modeling the Schlenk equilibrium, a process where two molecules of the Grignard reagent disproportionate into di(2-thienyl)magnesium and magnesium chloride. wikipedia.orgnih.gov
Computational studies have shown that this equilibrium often proceeds through various dimeric intermediates. nih.gov DFT calculations can map the energy landscape for the formation of these chlorine-bridged or thienyl-bridged dimers, identifying the most stable structures and the energy barriers for their interconversion. nih.gov These energy profiles are vital for understanding which species are present in solution and which are likely to be the active reagents in subsequent reactions.
Modeling of Solvent Effects on Grignard Reagent Aggregation and Reactivity
Grignard reagents are almost exclusively used in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, which play a crucial role in their stability and reactivity. nih.govlibretexts.org Computational modeling is essential to understand these solvent effects at a molecular level. Two primary approaches are used:
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. rsc.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged species and polar transition states.
Explicit Solvation Models: This approach involves including one or more individual solvent molecules directly in the calculation. acs.orgchemrxiv.org For Grignard reagents, this is particularly important as THF molecules are known to coordinate directly to the magnesium center. libretexts.orgacs.org Calculations on species like (2-thienyl)MgCl(THF)₂ provide a more accurate picture of the reagent's structure in solution.
| Solvent Molecule | Binding Free Energy (ΔGbind) - 1st Molecule | Binding Free Energy (ΔGbind) - 2nd Molecule |
| Tetrahydrofuran (THF) | -10.9 to -17.8 kcal/mol | -8.7 to -9.4 kcal/mol |
Table 2: Calculated Solvation Energies for a Thiophene (B33073) Grignard Reagent. This table presents DFT-calculated binding free energies for the addition of THF molecules to thiophene Grignard species, illustrating the strong stabilizing effect of the solvent. Data adapted from studies on thiophene Grignard systems. nih.gov
Predictive Capabilities for Reactivity, Regioselectivity, and Chemoselectivity
A major goal of computational studies is to predict chemical outcomes. By comparing the activation energies for different possible reaction pathways, DFT calculations can predict reactivity and selectivity.
Reactivity: By calculating the activation barrier for a reaction with a potential substrate, the feasibility of the reaction can be assessed. A high barrier suggests a slow or non-existent reaction, while a low barrier indicates a fast reaction.
Regioselectivity: For a substrate with multiple reactive sites, calculations can determine which site is favored. For instance, in reactions with a substituted thiophene electrophile, DFT can predict which position the chloro(2-thienyl)magnesium will attack by comparing the transition state energies for each possibility. This predictive power is analogous to how machine learning models are now being used to predict regioselectivity in other aromatic reactions. rsc.org
Chemoselectivity: In molecules with multiple functional groups (e.g., a ketone and an ester), computations can predict which group the Grignard reagent will react with preferentially. This is achieved by calculating and comparing the activation barriers for addition to each functional group.
These predictive capabilities allow for the rational screening of substrates and reaction conditions, guiding experimental work and reducing trial-and-error in the laboratory.
In Silico Design Principles for Novel Chloro(thienyl)magnesium Transformations
The insights gained from computational investigations form the basis for in silico design principles for developing new chemical reactions. By leveraging theoretical models, chemists can move from prediction to proactive design.
Substrate Scoping and Optimization: Potential reaction partners for chloro(2-thienyl)magnesium can be computationally screened. By calculating reaction energy profiles, promising candidates can be identified before any experiments are conducted.
Ligand and Additive Design: The effect of adding external ligands or additives to the reaction mixture can be modeled. For example, computations could explore how different Lewis bases might coordinate to the magnesium center, altering the reagent's aggregation state and nucleophilicity to enhance reactivity or control selectivity.
Exploring Unconventional Reactivity: Theoretical models can explore high-energy, transient intermediates or novel reaction mechanisms that might not be intuitive. This can lead to the discovery of entirely new transformations for chloro(2-thienyl)magnesium and related Grignard reagents.
Through these in silico approaches, computational chemistry provides a powerful framework for the intelligent design of new, efficient, and selective synthetic methods centered on chloro(2-thienyl)magnesium.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of chloro-2-thienylmagnesium chloride to minimize byproducts in ethereal solvents?
- Methodological Answer : To optimize synthesis, solvent purity and reaction temperature are critical. Use rigorously dried tetrahydrofuran (THF) or diethyl ether (Et₂O) to prevent hydrolysis. Monitor reaction progress via in situ <sup>1</sup>H NMR to detect intermediates like [MgCl(THF)₅]<sup>+</sup>. Control the Grignard reagent’s stoichiometry to avoid over-alkylation. For example, maintain a 1:1 molar ratio of 2-chlorothiophene to magnesium turnings and quench the reaction at −20°C to stabilize reactive intermediates .
Q. What analytical methods are most reliable for quantifying chlorine content in chloro-2-thienylmagnesium complexes?
- Methodological Answer : Combine silver chloride turbidimetry (ASTM standards) with ion chromatography for cross-validation. Dissolve the compound in nitric acid, precipitate chloride ions with AgNO₃, and measure turbidity at 420 nm . For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) provides sub-ppm sensitivity .
Q. How do solvent polarity and donor strength influence the stability of chloro-2-thienylmagnesium complexes?
- Methodological Answer : Solvent effects can be systematically tested using a series of ethereal solvents (e.g., THF, 2-MeTHF, diglyme). Stability is assessed via UV-Vis spectroscopy (λ = 250–300 nm) to track ligand exchange kinetics. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G* basis sets predict solvation energies and coordination geometries .
Advanced Research Questions
Q. How can contradictory data on the electrochemical behavior of chloro-2-thienylmagnesium in non-aqueous electrolytes be resolved?
- Methodological Answer : Contradictions often arise from electrolyte decomposition or electrode passivation. Use a three-electrode cell with a Pt working electrode and Mg reference to isolate redox potentials. Cyclic voltammetry (scan rate: 0.1–1 mV/s) in 0.5 M Mg(TFSI)₂/THF reveals reversible Mg plating/stripping at −0.5 V vs. Mg/Mg²+. Control experiments with Raman spectroscopy identify parasitic reactions (e.g., THF ring-opening) .
Q. What mechanistic insights can be gained from studying the reaction of chloro-2-thienylmagnesium with electrophiles like carbonyl compounds?
- Methodological Answer : Employ stopped-flow IR spectroscopy to capture transient intermediates. For example, reaction with benzaldehyde forms a tetrahedral Mg alkoxide intermediate, detectable at 1700 cm⁻¹ (C=O stretch). Isotopic labeling (<sup>13</sup>C carbonyl) and kinetic isotope effects (KIE) differentiate concerted vs. stepwise pathways .
Q. How do computational models predict the reactivity of chloro-2-thienylmagnesium in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) simulations using ORCA 5.0.3 model transition states. For Suzuki-Miyaura couplings, calculate activation barriers for transmetallation between Mg-Cl and Pd(0) centers. Solvent effects are incorporated via the conductor-like polarizable continuum model (CPCM) . Validate predictions with experimental TOF (turnover frequency) measurements.
Key Considerations for Experimental Design
- Reproducibility : Pre-dry solvents over molecular sieves and standardize quenching protocols .
- Contradiction Resolution : Use multi-technique validation (e.g., XRD for crystallinity, NMR for purity).
- Computational-Experimental Synergy : Align DFT-predicted bond lengths with X-ray crystallography data (e.g., Mg–Cl bond: 2.35 Å calc. vs. 2.38 Å exp.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
